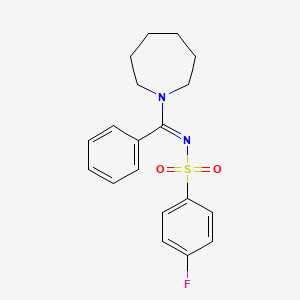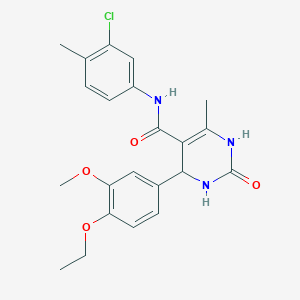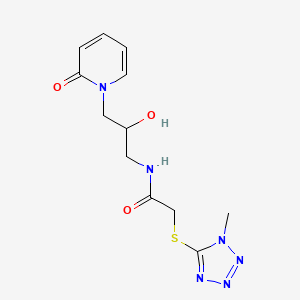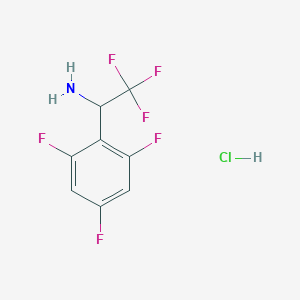![molecular formula C8H11F3N4O3 B2945810 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine CAS No. 1856093-84-9](/img/structure/B2945810.png)
2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyrazole family of compounds and has been shown to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine has been studied for its potential applications in a range of scientific research areas. It has been shown to have anti-inflammatory properties, with potential applications in the treatment of inflammatory diseases such as arthritis. It has also been studied for its potential as a cancer treatment, with promising results in preclinical studies. Additionally, it has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. It may also have effects on neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in preclinical studies. It may also have effects on neurotransmitter systems in the brain, with potential applications in the treatment of neurological disorders. Additionally, it has been shown to have low toxicity and good bioavailability, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine for lab experiments is its low toxicity and good bioavailability. This makes it a safe and effective compound to use in preclinical studies. However, one limitation is that the exact mechanism of action is not fully understood, which may make it more difficult to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for research on 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine. Some possible areas of study include further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential applications in the treatment of neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and to design experiments to study its effects. Overall, this compound shows great promise for a range of scientific research applications.
Métodos De Síntesis
The synthesis of 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine involves the reaction of 3,3,3-trifluoropropyl bromide with 4-nitro-1H-pyrazole in the presence of sodium hydride. The resulting product is then treated with ethylenediamine to yield the final compound. This synthesis method has been shown to be effective and efficient, with high yields and purity.
Propiedades
IUPAC Name |
2-[4-nitro-3-(3,3,3-trifluoropropoxy)pyrazol-1-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O3/c9-8(10,11)1-4-18-7-6(15(16)17)5-14(13-7)3-2-12/h5H,1-4,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBYTTXBNAONPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCN)OCCC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B2945728.png)

![ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2945732.png)



![N-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2945740.png)
![5-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2945741.png)
![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]quinazolin-4-one](/img/structure/B2945742.png)
![6-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B2945743.png)
![6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2945744.png)


![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2945747.png)